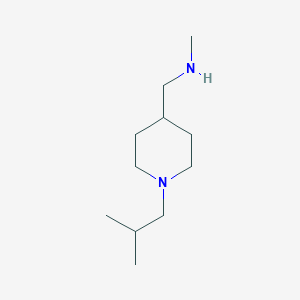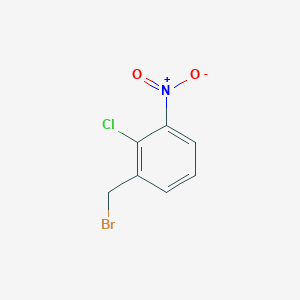
1-(Bromomethyl)-2-chloro-3-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(Bromomethyl)-2-chloro-3-nitrobenzene involves electrophilic aromatic substitution reactions and halogenation. For instance, 1,2-Dichloro-4-nitrobenzene is synthesized by chlorinating p-nitrochlorobenzene with KClO3-H2SO4 as a chlorinating reagent, achieving a high yield under optimized conditions . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene could potentially be achieved through similar halogenation and substitution strategies.
Molecular Structure Analysis
The molecular structure of compounds with similar substitution patterns has been determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was determined to be monoclinic with specific cell dimensions . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed, revealing different conformations in various crystalline environments . These studies indicate that the molecular structure of 1-(Bromomethyl)-2-chloro-3-nitrobenzene could also be determined using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of bromomethyl and nitro substituents on a benzene ring can be quite diverse. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes leads to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species, depending on the presence of a proton donor . Ortho-selective side-chain nitration of α-Bromoacylpolymethylbenzenes results in the formation of 2-(nitromethyl)-(α-bromoacyl)polymethylbenzenes, which can further undergo intramolecular nucleophilic substitution/cyclization to yield indan-1-one and inden-1-one derivatives . These reactions demonstrate the potential pathways and transformations that 1-(Bromomethyl)-2-chloro-3-nitrobenzene might undergo under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-2-chloro-3-nitrobenzene can be inferred from related compounds. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different solvate structures and conformations, which can affect their reactivity . The crystal structures of hydrazone compounds with bromo, chloro, and nitro substituents reveal that these molecules can form hydrogen bonds, influencing their physical properties and potential for forming supramolecular structures . These insights suggest that 1-(Bromomethyl)-2-chloro-3-nitrobenzene may also exhibit specific physical properties such as solubility and crystallinity that are influenced by its functional groups and molecular geometry.
Applications De Recherche Scientifique
Structural Analysis and Material Properties
- Anisotropic Displacement Parameters : Research by Mroz et al. (2020) investigated the anisotropic displacement parameters of 1-(Bromomethyl)-2-chloro-3-nitrobenzene through both theoretical calculations and X-ray diffraction experiments. This study offers insights into the structural properties and challenges in experimenting with this compound (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Analysis and Detection Techniques
- Detection in Pharmaceutical Compounds : Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(Bromomethyl)-2-chloro-3-nitrobenzene, in pharmaceutical compounds like rizatriptan benzoate. This study highlights the use of chromatographic techniques for the detection and analysis of this compound (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Chemical Synthesis and Reactions
Electrosynthetic Applications : The electrochemical reductions of related nitrobenzene compounds, as studied by Du and Peters (2010), provide insights into the potential electrosynthetic applications of 1-(Bromomethyl)-2-chloro-3-nitrobenzene. These studies involve the synthesis of various benzene derivatives under different conditions (Du & Peters, 2010).
Nucleophilic Aromatic Substitution : Gold, Miri, and Robinson (1980) examined the reaction of nitrobenzenes with sodium borohydride, providing insights into the behavior of 1-(Bromomethyl)-2-chloro-3-nitrobenzene in nucleophilic aromatic substitution reactions. This research highlights the role of hydride Meisenheimer adducts as intermediates (Gold, Miri, & Robinson, 1980).
Isotopic Abundance and Physical Properties
- Isotopic Abundance Analysis : Trivedi et al. (2016) investigated the impact of biofield energy treatment on the isotopic abundance ratios in chloro-nitrobenzene compounds. Such studies can provide valuable information about the physical and chemical properties of 1-(Bromomethyl)-2-chloro-3-nitrobenzene and its isotopic characteristics (Trivedi, Branton, Trivedi, Nayak, Panda, & Jana, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-2-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMWOLRMDEQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593117 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
CAS RN |
89642-16-0 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)
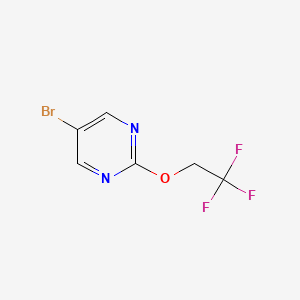






![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
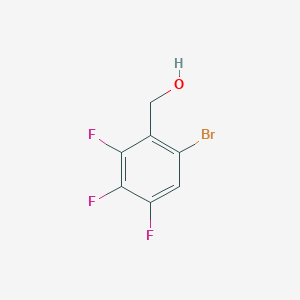

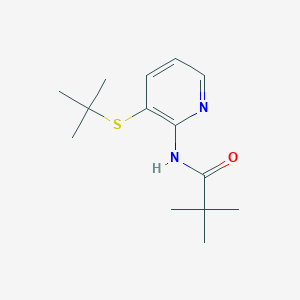
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)
